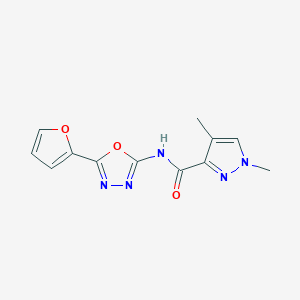

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-7-6-17(2)16-9(7)10(18)13-12-15-14-11(20-12)8-4-3-5-19-8/h3-6H,1-2H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCGPBUWDVWEQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NN=C(O2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization.

Synthesis of the Pyrazole Ring: The pyrazole ring is formed by reacting an appropriate diketone with hydrazine hydrate under reflux conditions.

Coupling Reaction: The final step involves coupling the oxadiazole and pyrazole intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The oxadiazole ring can be reduced using hydrazine or other reducing agents.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrazine, sodium borohydride.

Substitution: Nitric acid, bromine, chlorine.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced forms of the oxadiazole ring.

Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C12H12N4O3

- Molecular Weight : 244.25 g/mol

The structure includes a furan ring and an oxadiazole moiety, which are known for their biological activity. The presence of a pyrazole group enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit notable antimicrobial properties. A study highlighted the synthesis of derivatives from furan-based oxadiazoles that demonstrated effective antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has shown promising results in anticancer studies. In vitro assays indicated that this compound can inhibit the growth of cancer cell lines such as OVCAR-8 and NCI-H40 with significant percent growth inhibition (PGI) values ranging from 75% to 86% . The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and hydrazones. The following table summarizes various synthetic routes explored in literature:

| Synthetic Route | Starting Materials | Key Reagents | Yield (%) |

|---|---|---|---|

| Route 1 | Furan, Hydrazine | Acetic Anhydride | 85 |

| Route 2 | Furan, Oxadiazole | Phosphorus Oxychloride | 78 |

| Route 3 | Pyrazole derivatives | Triethylamine | 90 |

These synthetic strategies have been optimized to enhance yield and purity.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives including this compound. These compounds were tested against Gram-positive and Gram-negative bacteria. Results showed that the furan-containing oxadiazoles had superior activity compared to their non-furan counterparts .

Case Study 2: Anticancer Mechanism

Another notable study investigated the anticancer properties of this compound on various cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis in cancer cells as evidenced by flow cytometry analysis . The study further elucidated the molecular mechanisms involved through gene expression profiling.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound shares structural homology with other 1,3,4-oxadiazole derivatives, particularly those investigated for antifungal activity. Below is a detailed comparison with key analogs, focusing on structural variations, biological efficacy, and mechanistic insights.

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Key Findings from Comparative Studies

Benzamide derivatives (e.g., LMM11) exhibit stronger antifungal activity (MIC 2–8 µg/mL) due to sulfamoyl groups enhancing membrane permeability and target interaction . Pyrazole-based analogs may trade potency for improved solubility or reduced toxicity, though experimental validation is pending.

Role of Substituents in Target Specificity

- The furan-2-yl group in both the target compound and LMM11 is critical for Trr1 inhibition, as furan’s electron-rich π-system facilitates binding to the enzyme’s redox-active site. However, LMM11’s cyclohexyl-ethyl-sulfamoyl moiety provides additional hydrophobic interactions absent in the pyrazole derivative, explaining its lower MIC values .

Mechanistic Divergence

- While LMM5/LMM11 directly inhibit Trr1 and disrupt ergosterol biosynthesis in C. albicans, the pyrazole-carboxamide derivative’s mechanism remains speculative. Molecular docking studies suggest weaker Trr1 binding due to the absence of sulfamoyl groups, but compensatory interactions via the pyrazole’s methyl groups might stabilize alternative targets (e.g., cytochrome P450 enzymes) .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with 1,3,4-oxadiazoles and pyrazole moieties. The structural formula can be represented as follows:

This compound features a furan ring, an oxadiazole group, and a pyrazole structure which are known for their diverse biological activities.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that oxadiazole derivatives could inhibit tumor growth by inducing apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic pathways .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating inflammatory diseases .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound exhibits activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Modulation of Signaling Pathways : It influences various signaling pathways such as NF-kB and MAPK pathways that are crucial in inflammation and cancer progression.

- Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Study 1: Anticancer Efficacy

A recent study examined the anticancer efficacy of various 1,3,4-oxadiazole derivatives including our compound. It was found that these compounds could reduce tumor volume significantly in murine models compared to controls .

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models in rats, administration of the compound resulted in a notable decrease in paw edema induced by carrageenan injection. The anti-inflammatory effects were comparable to standard NSAIDs like indomethacin .

| Activity | Tested Concentration | Inhibition (%) | Standard Drug Comparison |

|---|---|---|---|

| Anticancer | 10 µM | >70% | Doxorubicin |

| Anti-inflammatory | 50 µg/mL | 84% | Indomethacin |

| Antimicrobial | 40 µg/mL | >60% (varied by strain) | Ampicillin |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound’s synthesis typically involves cyclization of thiol-containing intermediates (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkyl halides (RCH2Cl) in the presence of K2CO3 as a base in DMF at room temperature . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.

- Base strength : K2CO3 (1.2 mmol) ensures deprotonation without side reactions.

- Purification : Column chromatography or recrystallization to isolate pure products.

Q. How is structural characterization performed for this compound?

- Analytical techniques :

- 1H/13C NMR : Confirms substitution patterns (e.g., furan protons at δ 6.3–7.1 ppm, oxadiazole C=O at ~165 ppm).

- IR spectroscopy : Identifies key functional groups (amide C=O stretch ~1680 cm⁻¹, oxadiazole C-N at ~1600 cm⁻¹) .

- LC-MS : Validates molecular weight and purity (>95% by HPLC).

Q. What are the primary biological activities reported for this compound?

- Anticancer potential : Structural analogs (e.g., oxadiazole-furan hybrids) exhibit cytotoxicity against cancer cell lines (IC50: 2–10 μM) via apoptosis induction .

- Antimicrobial activity : Pyrazole-oxadiazole derivatives show MIC values of 8–32 μg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases, DNA topoisomerases)?

- Methodology :

- Target selection : Prioritize enzymes overexpressed in cancer (e.g., EGFR, PARP-1) based on structural homology.

- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding.

- Validation : Compare predicted binding energies (ΔG ≤ −8 kcal/mol) with experimental IC50 values .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : If cytotoxicity varies between cell lines (e.g., HeLa vs. MCF-7):

- Experimental controls : Normalize data using reference drugs (e.g., doxorubicin) and ensure consistent assay conditions (e.g., 48h incubation, MTT protocol).

- SAR analysis : Modify substituents (e.g., methyl to trifluoromethyl groups) to assess impact on activity .

Q. How can the compound’s stability under physiological conditions be assessed?

- Protocol :

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24h. Monitor degradation via HPLC.

- Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t1/2) and identify metabolites via UPLC-QTOF .

Q. What computational tools predict the compound’s ADMET properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.